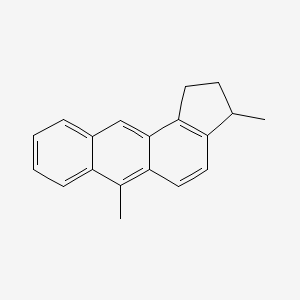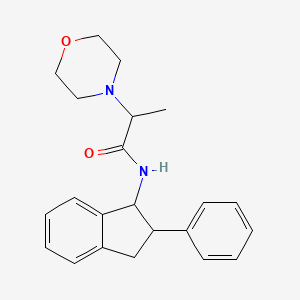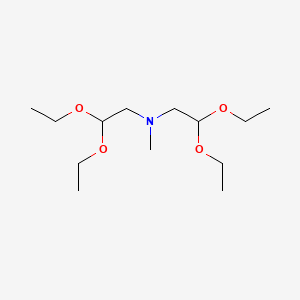![molecular formula C9H14N4OS B13797144 2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)
2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a sulfanylacetamide group attached to the triazine ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves the reaction of 5,6-diethyl-1,2,4-triazine-3-thiol with chloroacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines, alcohols, or thiols, with solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted triazine derivatives.
Applications De Recherche Scientifique
2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The triazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(5,6-diethyl-1,2,4-triazin-3-yl)pyridine
- 4-t-Butyl-6,6′-bis(5,6-diethyl-1,2,4-triazin-3-yl)-2,2′-bipyridine
- 6-(5,6-Dipentyl-1,2,4-triazin-3-yl)-2,2′-bipyridine
Uniqueness
2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is unique due to the presence of the sulfanylacetamide group, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives
Propriétés
Formule moléculaire |
C9H14N4OS |
|---|---|
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
2-[(5,6-diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H14N4OS/c1-3-6-7(4-2)12-13-9(11-6)15-5-8(10)14/h3-5H2,1-2H3,(H2,10,14) |
Clé InChI |
JOKLULUKXPBGTG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=NC(=N1)SCC(=O)N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)

![2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13797091.png)

![1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)

![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)


![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)


